

A Comprehensive Technical Guide to 6-Cyanonicotinimidamide: Synthesis, Properties, and Potential Applications

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Compound of Interest

Compound Name: 6-Cyanonicotinimidamide

Cat. No.: B15232949

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Disclaimer: **6-Cyanonicotinimidamide** is a novel chemical entity with no specific data found in the current scientific literature. This guide provides a comprehensive overview based on the known chemistry of its constituent functional groups—the cyanopyridine core and the imidamide moiety—and related compounds. The experimental protocols and potential biological activities described herein are hypothetical and intended to serve as a foundational resource for researchers interested in the synthesis and investigation of this compound.

Introduction

6-Cyanonicotinimidamide represents an intriguing molecular scaffold for chemical and pharmacological research. It combines the structural features of a cyanopyridine, a class of compounds known for a wide range of biological activities, with an imidamide functional group. The imidamide group can act as a bioisostere of the more common amide or carboxamide group, a strategy often employed in medicinal chemistry to modulate physicochemical properties and metabolic stability.^{[1][2][3][4][5]} This guide details a proposed synthetic pathway for **6-Cyanonicotinimidamide**, outlines its predicted physicochemical properties, and discusses its potential biological significance in the context of related molecular structures.

Physicochemical Properties

While experimental data for **6-Cyanonicotinimidamide** is unavailable, its properties can be predicted. For context, the known properties of potential precursors, 6-Cyanonicotinic acid and

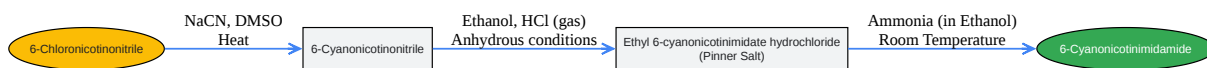
6-Chloronicotinonitrile, are provided in the table below.

Table 1: Physicochemical Data of **6-Cyanonicotinimidamide** and Related Precursors

Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)	Solubility
6-Cyanonicotinimidamide (Predicted)	C ₇ H ₆ N ₄	146.15	-	-	Soluble in polar organic solvents
6-Cyanonicotinic acid	C ₇ H ₄ N ₂ O ₂	148.12	190-194	-	Soluble in alcohol[6]
6-Chloronicotinonitrile	C ₆ H ₃ ClN ₂	138.55	116-120	105-107 (at 1 mmHg)	-

Proposed Synthesis of 6-Cyanonicotinimidamide

A plausible synthetic route to **6-Cyanonicotinimidamide** can be envisioned starting from commercially available 6-chloronicotinonitrile. The proposed pathway involves a nucleophilic aromatic substitution to introduce a cyano group, followed by the conversion of the nitrile at the 3-position into an imidamide. A key step in this synthesis is the Pinner reaction, which allows for the formation of an imidate hydrochloride intermediate from a nitrile, which can then be converted to the corresponding imidamide upon treatment with ammonia.[7][8][9][10][11]



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A proposed synthetic workflow for **6-Cyanonicotinimidamide**.

Step 1: Synthesis of 6-Cyanonicotinonitrile from 6-Chloronicotinonitrile

- To a solution of 6-chloronicotinonitrile (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO), add sodium cyanide (1.2 eq).
- Heat the reaction mixture to 120 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
- Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford 6-cyanonicotinonitrile.

Step 2: Synthesis of **6-Cyanonicotinimidamide** via Pinner Reaction

- Dissolve 6-cyanonicotinonitrile (1.0 eq) in anhydrous ethanol (5-10 volumes).
- Cool the solution to 0 °C in an ice bath.
- Bubble dry hydrogen chloride gas through the solution for 1-2 hours, ensuring the reaction mixture remains anhydrous.
- Seal the reaction vessel and allow it to stir at room temperature for 24-48 hours, during which the Pinner salt (ethyl 6-cyanonicotinimidate hydrochloride) may precipitate.
- After the formation of the Pinner salt is complete (as monitored by IR spectroscopy, noting the disappearance of the nitrile peak), cool the mixture back to 0 °C.
- To the suspension of the Pinner salt, add a saturated solution of ammonia in ethanol dropwise until the pH is basic.
- Stir the reaction mixture at room temperature for 12-18 hours.

- Remove the solvent under reduced pressure.
- The resulting residue can be purified by recrystallization or column chromatography to yield **6-cyanonicotinimidamide**.

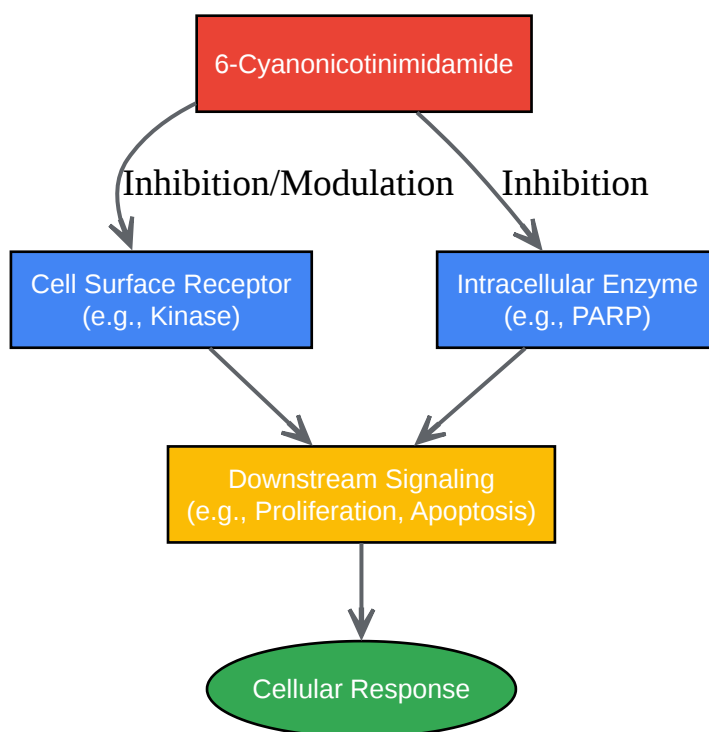
Potential Biological Activity and Applications

The biological profile of **6-Cyanonicotinimidamide** has not been investigated. However, the cyanopyridine and nicotinamide scaffolds are present in numerous biologically active compounds. Cyanopyridine derivatives have been reported to exhibit a wide array of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities. Nicotinamide and its analogs are crucial in various biological processes and have been explored as therapeutic agents. The imidamide functional group, as a bioisostere of an amide, could confer improved pharmacokinetic properties or novel interactions with biological targets.

Table 2: Biological Activities of Structurally Related Compound Classes

Compound Class	Examples of Biological Activities	Reference Compounds
Cyanopyridines	Anticancer, Antimicrobial, Antiviral, Kinase inhibition	2-amino-3-cyanopyridines, 3-cyanopyridine derivatives
Nicotinamide Analogs	Anti-inflammatory, Antitumor, Succinate dehydrogenase inhibition	Nicotinamide, Boscalid
Amidines	Enzyme inhibition (e.g., kinases, proteases), Receptor antagonism	Various drug candidates

Given the established roles of related structures, **6-Cyanonicotinimidamide** could potentially interact with enzymes that recognize the nicotinamide scaffold, such as NAD⁺-dependent enzymes or PARPs. The cyanopyridine moiety might contribute to interactions with various kinases or other cellular targets.



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A potential signaling pathway modulated by **6-Cyanonicotinimidamide**.

Conclusion

While "**6-Cyanonicotinimidamide**" remains an uncharacterized molecule, this guide provides a robust, literature-supported framework for its synthesis and potential biological investigation. The proposed synthetic route is based on well-established chemical transformations. The analysis of related compound classes suggests that **6-Cyanonicotinimidamide** holds promise as a scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. Further research is warranted to synthesize and evaluate the true chemical and biological properties of this novel compound.

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